molecular formula C26H17FN2O2 B14390076 3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one CAS No. 88538-79-8

3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B14390076
CAS No.: 88538-79-8
M. Wt: 408.4 g/mol
InChI Key: JQCDJWZQIVLYJG-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with phenyl and fluorophenoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorophenol with 4-chlorobenzaldehyde to form 4-(4-fluorophenoxy)benzaldehyde. This intermediate is then reacted with 2-aminobenzophenone under acidic conditions to yield the desired quinazolinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents to the phenyl rings.

Scientific Research Applications

3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole
  • 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole
  • 5-Methyl-4-(trifluoromethyl)-1H-pyrazole

Uniqueness

3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

88538-79-8

Molecular Formula

C26H17FN2O2

Molecular Weight

408.4 g/mol

IUPAC Name

3-[4-(4-fluorophenoxy)phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H17FN2O2/c27-19-10-14-21(15-11-19)31-22-16-12-20(13-17-22)29-25(18-6-2-1-3-7-18)28-24-9-5-4-8-23(24)26(29)30/h1-17H

InChI Key

JQCDJWZQIVLYJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F

Origin of Product

United States

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